![molecular formula C17H22ClN3O3 B5544960 2-[4-(3-chlorophenyl)-3-oxo-1-piperazinyl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5544960.png)
2-[4-(3-chlorophenyl)-3-oxo-1-piperazinyl]-N-(tetrahydro-2-furanylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is part of a class of chemicals that are often synthesized for their potential biological activities, including antimicrobial, anticancer, and central nervous system (CNS) activities. These compounds typically feature a piperazine ring, which is a common moiety in pharmaceutical agents, and are modified with various substituents to explore their pharmacological potential.
Synthesis Analysis
The synthesis of similar compounds involves multiple steps, including chloroacetylation, reaction with substituted phenylpiperazine, and further modifications to introduce specific functional groups. For instance, Mehta et al. (2019) synthesized a series of derivatives and confirmed their structures through physicochemical and spectral characteristics, indicating the complexity and precision required in the synthesis of such molecules (Mehta et al., 2019).
Molecular Structure Analysis
Molecular structure analysis often involves spectroscopic methods and molecular docking studies to understand the compound's conformation and potential biological interactions. For example, compounds with a piperazine moiety and various substituents have been analyzed to assess their fit within biological targets, demonstrating their potential as lead compounds in drug design (Saravanan et al., 2016).
Chemical Reactions and Properties
The chemical reactivity of these compounds is often explored in the context of their potential as bioactive molecules. This includes their ability to interact with biological targets through various mechanisms, such as inhibition of specific enzymes or receptors. The synthesis and evaluation of acetamide derivatives for their antibacterial potential is an example of exploring chemical reactivity for therapeutic purposes (Hussain et al., 2018).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, crystallinity, and stability, are crucial for their potential application as pharmaceuticals. Studies often involve X-ray crystallography and solvatochromic analysis to determine these properties, which influence their pharmacokinetics and pharmacodynamics (Jansukra et al., 2021).
Aplicaciones Científicas De Investigación
Antihistamine Applications
- Cetirizine Antihistamine : Cetirizine, a compound structurally related to the query chemical, is an effective H1 histamine receptor antagonist. It has been shown to be effective in treating urticaria and allergic rhinitis (Arlette, 1991).
Antimicrobial and Anticancer Applications
- Antimicrobial and Anticancer Activity : Derivatives of the query compound were evaluated for antimicrobial and anticancer activities. Certain compounds displayed significant antimicrobial activity and were compared to standard drugs like ciprofloxacin and fluconazole. Some showed potential anticancer activity, although less active than standard drugs (Mehta et al., 2019).
Analgesic Applications
- Relief from Pain in Rats : A study investigating 2-(2-(4-((4-chlorophenyl)(phenyl)methyl) piperazin-1-yl)-2-oxoethylamino)-N-(3,4,5-trimethoxybenzyl)acetamide (HYP-1) found that it can bind to voltage-gated sodium channels (VGSCs) and showed potential analgesic activities against nociceptive, inflammatory, and neuropathic pain in rat models (Kam et al., 2012).
Antibacterial Activity
- Antibacterial Potentials : N-substituted acetamide derivatives of azinane-bearing 1,3,4-oxadiazole nucleus were synthesized and showed moderate inhibitors but relatively more active against Gram-negative bacterial strains (Iqbal et al., 2017).
VEGFR-2-TK Inhibition and Antiproliferative Activity
- VEGFR-2-TK Inhibition : Novel 4-(piperazin-1-yl)quinolin-2(1H)-one bearing thiazoles showed antiproliferative activity through VEGFR-2-TK inhibition. Certain compounds exhibited cytotoxic activity higher than Staurosporine and showed promising antiproliferative candidates (Hassan et al., 2021).
Safety and Hazards
Propiedades
IUPAC Name |
2-[4-(3-chlorophenyl)-3-oxopiperazin-1-yl]-N-(oxolan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClN3O3/c18-13-3-1-4-14(9-13)21-7-6-20(12-17(21)23)11-16(22)19-10-15-5-2-8-24-15/h1,3-4,9,15H,2,5-8,10-12H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNIJJCPILLCCAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CN2CCN(C(=O)C2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(3-chlorophenyl)-3-oxo-1-piperazinyl]-N-(tetrahydro-2-furanylmethyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


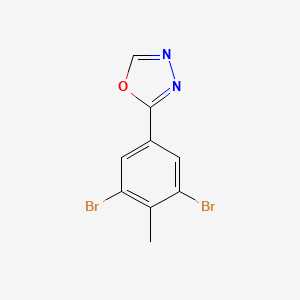
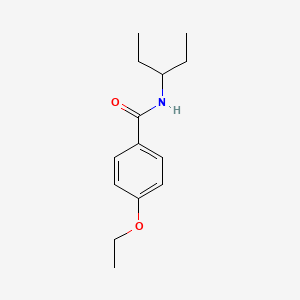

![2-[4-(diethylamino)-2-quinazolinyl]phenol](/img/structure/B5544903.png)
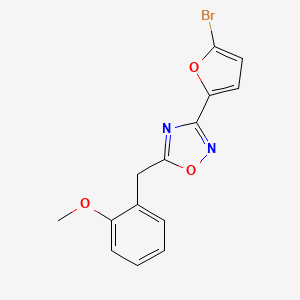
![3-(2-chloro-6-fluorophenyl)-6-(1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5544915.png)
![8-acetyl-4,9-dimethyl-2H-furo[2,3-h]chromen-2-one](/img/structure/B5544925.png)
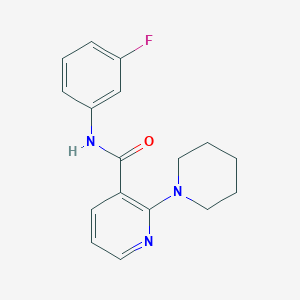
![2-(4-bromophenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B5544947.png)
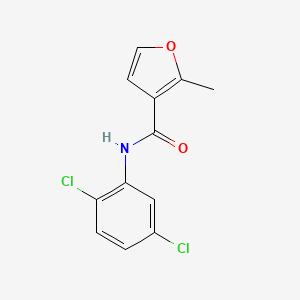
![1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B5544963.png)
![4-chloro-N-{[(2-ethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5544971.png)
![3-[(6-methyl-3-pyridazinyl)oxy]-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B5544975.png)